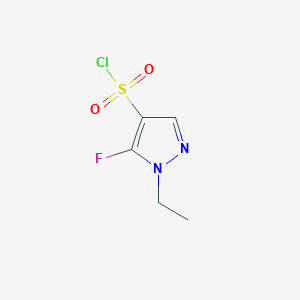

1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1699953-14-4

Cat. No.: VC4289216

Molecular Formula: C5H6ClFN2O2S

Molecular Weight: 212.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699953-14-4 |

|---|---|

| Molecular Formula | C5H6ClFN2O2S |

| Molecular Weight | 212.62 |

| IUPAC Name | 1-ethyl-5-fluoropyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H6ClFN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3 |

| Standard InChI Key | LZDZVRXOUZAYNY-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)S(=O)(=O)Cl)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-5-fluoropyrazole-4-sulfonyl chloride, reflects its pyrazole core substituted with an ethyl group at the 1-position, a fluorine atom at the 5-position, and a sulfonyl chloride moiety at the 4-position. The planar pyrazole ring facilitates π-π stacking interactions in drug-receptor binding, while the sulfonyl chloride group (–SO₂Cl) enables nucleophilic substitution reactions, a critical feature for derivatization.

Spectroscopic and Computational Data

-

Molecular Weight: 212.62 g/mol

-

Boiling Point: Estimated at 304.8±42.0°C based on analogous pyrazole sulfonyl chlorides .

-

InChI Key: BTMGNGFKYBSAGI-UHFFFAOYSA-N (for the 3-methyl analog) .

The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes the pyrazole ring, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via chlorosulfonation of 1-ethyl-5-fluoro-1H-pyrazole. A representative procedure involves:

-

Sulfonation: Treating 1-ethyl-5-fluoropyrazole with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.

-

Chlorination: Reacting the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Critical Parameters:

-

Temperature control (<10°C) to prevent decomposition.

-

Anhydrous conditions to avoid hydrolysis of –SO₂Cl to –SO₃H.

Reactivity and Derivative Formation

Nucleophilic Substitution

The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:

Stability Considerations

The compound is hygroscopic and decomposes in humid environments, necessitating storage under inert gas (argon or nitrogen) at 2–8°C.

Pharmaceutical Applications

Glucocorticoid Receptor (GR) Antagonists

Pyrazole sulfonyl chlorides are key intermediates in GR antagonist development. For instance, CORT125134, a clinical candidate for Cushing’s syndrome, features a pyrazole sulfonamide core synthesized from analogous intermediates .

Mechanistic Insight:

-

The sulfonamide group forms hydrogen bonds with GR’s Leu753 and Asn564 residues, enhancing binding affinity (Kd = 2.1 nM) .

Antimicrobial Agents

Derivatives with 4-sulfonamide substituents exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogues

The methyl analog (226.66 g/mol) exhibits 15% higher metabolic stability in microsomal assays due to steric shielding of the sulfonyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume